molecular formula C11H14N2O B125070 5-Methoxytryptamine CAS No. 608-07-1

5-Methoxytryptamine

Cat. No. B125070
CAS RN: 608-07-1
M. Wt: 190.24 g/mol
InChI Key: JTEJPPKMYBDEMY-UHFFFAOYSA-N
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Description

5-Methoxytryptamine (5-MeO-T) is a naturally occurring alkaloid found in some plants and animals. It is also known as 5-methoxy-N,N-dimethyltryptamine, 5-methoxy-N,N-dMT, and 5-MeO-DMT. It is a derivative of tryptamine with a methylated oxygen atom at the 5 position. 5-MeO-T has been studied for its potential therapeutic and pharmacological effects, as well as its use as a recreational drug.

Scientific research applications

Melatonin and 5-Methoxytryptamine in Human Physiology

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, has been a subject of extensive research since its discovery from bovine pineal gland extract in 1958. Studies highlight its diverse role in human physiology, including its involvement in regulation of various bodily functions, its synthesis, secretion, metabolism, and molecular mechanism of action at the cellular level. Significant progress has been made in understanding the physiological and clinical biology of melatonin, indicating the importance of 5-methoxytryptamine in these processes (Chowdhury, Sengupta, & Maitra, 2008).

Radioprotective Action

5-Methoxytryptamine (5-MT) has been studied for its potential radioprotective action. Research on its effects on haemopoietic stem cells suggests that 5-MT may have a radioprotective effect, which is not merely a simple dose-reduction effect. This highlights its potential application in medical fields where radiation exposure is a concern (Fehér, Gidáli, & Sztanyik, 1968).

Neuroscience and Neuropharmacology

Several studies in the field of neuroscience and neuropharmacology have focused on 5-MT. For instance, its role as an agonist of presynaptic 5-hydroxytryptamine autoreceptors modulating serotonin release in the central nervous system has been examined. Its biosynthesis and day-night rhythmicity in the pineal gland have been studied, offering insights into its neurochemical dynamics (Galzin, Eon, Esnaud, Lee, Pévet, & Langer, 1988).

Molecular Structure and Chemical Properties

Research has also been conducted on the molecular structure and chemical properties of 5-MT. For example, Fourier transform infrared spectra and molecular structure analysis of 5-MT have been performed to understand its antioxidant and radioprotective properties (Bayari & İde, 2003).

Influence on Hemodynamics

The effects of 5-MT on systemic and regional hemodynamics have been studied in rats. These studies indicate that 5-MT can impact arterial pressure, pulse, and blood flow in various vascular zones, suggesting its influence on cardiovascular physiology (Platonova & Medvedev, 1992).

Role in Neurotransmitter Regulation

5-MT's role in neurotransmitter regulation and its potential psychomimetic properties have been a subject of interest. Its impact on serotonin-containing neurons and comparison with other substances such as LSD have been explored, contributing to our understanding of its neuropharmacological effects (Montigny & Aghajanian, 1977).

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Record name 5-methoxytryptamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/5-methoxytryptamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209638
Record name 5-Methoxy-1H-indole-3-ethanamine
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methoxytryptamine

CAS RN

608-07-1
Record name 5-Methoxytryptamine
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Record name 5-Methoxytryptamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxy-1H-indole-3-ethanamine
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Record name 2-(5-methoxyindol-3-yl)ethylamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxytryptamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121.5 °C
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
AV Shemer, EC Azmitia, PM Whitaker-Azmitia - Developmental brain …, 1991 - Elsevier
… Pregnant Sprague-Dawley rats were treated from gestational day 12 until birth with 0.1, 1.0 or 3.0 mg/kg 5-methoxytryptamine (5-MT). The pups were assessed for serotonin outgrowth …
Number of citations: 0 www.sciencedirect.com
DX Tan, R Hardeland, K Back… - Journal of pineal …, 2016 - Wiley Online Library
Melatonin is a phylogenetically ancient molecule. It is ubiquitously present in almost all organisms from primitive photosynthetic bacteria to humans. Its original primary function is …
Number of citations: 0 onlinelibrary.wiley.com
JM Corkery, E Durkin, S Elliott, F Schifano… - Progress in Neuro …, 2012 - Elsevier
5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) is a psychoactive substance, sold primarily over the Internet as a ‘research chemical’ or ‘plant food’. Although details for the synthesis of …
Number of citations: 0 www.sciencedirect.com
DA Craig, RM Eglen, LKM Walsh, LA Perkins… - Naunyn-Schmiedeberg's …, 1990 - Springer
… , 5methoxytryptamine (10 gmol/1), 2-methyl-5-HT (10 gmol/1), or a combination of 5-methoxytryptamine … The effect of 2-mcthyl-5-HT and 5-methoxytryptamine on responses to carbachol …
Number of citations: 0 link.springer.com
M Mirmiran, P Pevet - Journal of pineal research, 1986 - Wiley Online Library
… 25 mm long were packed with either melatonin or 5methoxytryptamine (Sigma, St. Louis, … mean release per day was of 25-30 pg for melatonin and 25-50 pg for 5methoxytryptamine. …
Number of citations: 0 onlinelibrary.wiley.com
M Geffard, J Dulluc, AM Rock - Journal of neurochemistry, 1985 - Wiley Online Library
… , 5-niethoxytryptophan, and 5-methoxytryptamine, by conjugating each molecule to bovine serum … , 5-methoxytryptophan, and 5-methoxytryptamine tested by an enzyme-linked im…
Number of citations: 0 onlinelibrary.wiley.com
J Yáñez, H Meissl - General and Comparative Endocrinology, 1996 - Elsevier
… acid (5-MIAA), and 5-methoxytryptamine (5-MT) correspond to melatonin secretion … , but caused a dramatic increase of 5-methoxytryptamine concentrations. The production of …
Number of citations: 0 www.sciencedirect.com
P Pevet, C Haldat-Misra, T Öcal - Journal of Neural Transmission, 1981 - Springer
… These results indicate that, like melatonin, 5-methoxytryptamine is implicated in the control … ) in the formation of 5-methoxytryptophan, 5-methoxytryptamine, 5-methoxyindole-3-acetic …
Number of citations: 0 link.springer.com
J Kolář, CH Johnson, I Macháčková - Physiologia Plantarum, 2003 - Wiley Online Library
… 5-methoxytryptamine and serotonin) were tested. All compounds except 5-methoxytryptamine … reduced by all chemicals except 5-methoxytryptamine, but although statistically significant, …
Number of citations: 0 onlinelibrary.wiley.com
FR Franzen, H Gross - Nature, 1965 - nature.com
… 5-Methoxytryptamine has been found in the urine of patients with rheumatic fever8, and that in an order of magnitude of 30-210 µg/24 h. After the elaboration of sufficiently selective and …
Number of citations: 0 www.nature.com

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